molecular formula C22H20O6S B8773837 Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate CAS No. 871656-49-4

Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate

Cat. No. B8773837
CAS RN: 871656-49-4
M. Wt: 412.5 g/mol
InChI Key: SWKWYHIDRFJNOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate is a useful research compound. Its molecular formula is C22H20O6S and its molecular weight is 412.5 g/mol. The purity is usually 95%.
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properties

CAS RN

871656-49-4

Product Name

Methyl 3-(benzyloxy)-5-[4-(methanesulfonyl)phenoxy]benzoate

Molecular Formula

C22H20O6S

Molecular Weight

412.5 g/mol

IUPAC Name

methyl 3-(4-methylsulfonylphenoxy)-5-phenylmethoxybenzoate

InChI

InChI=1S/C22H20O6S/c1-26-22(23)17-12-19(27-15-16-6-4-3-5-7-16)14-20(13-17)28-18-8-10-21(11-9-18)29(2,24)25/h3-14H,15H2,1-2H3

InChI Key

SWKWYHIDRFJNOI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)OCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

Potassium carbonate (3.21 g, 23.2 mmol) was added to a solution of methyl 3-hydroxy-5-{[phenylmethyl]oxy}benzoate (3.00 g, 11.6 mmol) in DMF (30 mL) followed by addition of 1-fluoro-4-(methylsulfonyl)benzene (2.02 g, 11.6 mmol) and the reaction was heated at 120° C. for 3 h. The solvent was then removed in vacuo and the residue was taken up in saturated aqueous sodium hydrogencarbonate (50 mL) and ethyl acetate (150 mL). The organic layer was separated, washed with 1M aqueous hydrochloric acid (50 mL) then dried (MgSO4), filtered and evaporated. Purification by column chromatography, eluting with 1:4 to 1:1 ethyl acetate:hexanes, afforded the title compound as a colourless oil (3.50 g, 73%).
Quantity
3.21 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.02 g
Type
reactant
Reaction Step Two
Yield
73%

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